

3-Aminobenzoic acid isomers and their basic differences

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An In-depth Technical Guide to the Isomers of Aminobenzoic Acid

Introduction

Aminobenzoic acids are aromatic compounds that contain both an amino (-NH₂) and a carboxylic acid (-COOH) functional group attached to a benzene ring.^[1] The three structural isomers—2-aminobenzoic acid (anthranilic acid), **3-aminobenzoic acid**, and 4-aminobenzoic acid (para-aminobenzoic acid or PABA)—share the same molecular formula (C₇H₇NO₂) but exhibit distinct physical, chemical, and biological properties due to the different positioning of the functional groups.^[2] These isomers are crucial building blocks in the synthesis of a wide range of pharmaceuticals, dyes, and specialty chemicals.^{[2][3]} This guide provides a detailed technical comparison of these isomers, focusing on their core differences, applications in drug development, and relevant experimental methodologies.

Structural and Physicochemical Properties

The ortho, meta, and para positioning of the amino group relative to the carboxylic acid profoundly influences intermolecular interactions and, consequently, the physical properties of the isomers. 2-aminobenzoic acid can form intramolecular hydrogen bonds, which affects its properties compared to the meta and para isomers.

2-Aminobenzoic Acid (ortho)

3-Aminobenzoic Acid (meta)

4-Aminobenzoic Acid (para)

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Caption: Chemical structures of the three positional isomers of aminobenzoic acid.

The quantitative differences in their key physicochemical properties are summarized below.

Table 1: Physical and Chemical Properties of Aminobenzoic Acid Isomers

Property	2-Aminobenzoic Acid	3-Aminobenzoic Acid	4-Aminobenzoic Acid
Common Name	Anthranilic Acid[4]	m-Aminobenzoic Acid	p-Aminobenzoic Acid (PABA)[3]
Appearance	White to pale-yellow crystalline powder[5]	White to off-white crystals	White crystalline solid[6][7]
Molar Mass (g/mol)	137.14[8]	137.14	137.14[7][9]
Melting Point (°C)	146 - 148[8][10][11]	174 - 178	187 - 189[6][12]
Boiling Point (°C)	200 (sublimes)[8]	Decomposes	340[6]
Water Solubility (g/100 mL)	0.572 (at 25 °C)[8]	0.59	0.47 (at 20 °C), 0.61 (at 30 °C)[13]
pKa ₁ (-COOH)	2.11 - 2.17[10]	3.12	2.38 - 2.42[6][14]
pKa ₂ (-NH ₃ ⁺)	4.85 - 4.95	4.78	4.85 - 4.88[6][14]

Spectroscopic Analysis

Spectroscopic techniques are essential for distinguishing between the isomers, as the position of the amino group creates a unique electronic and vibrational environment for each molecule.

Table 2: Comparative Spectroscopic Data of Aminobenzoic Acid Isomers

Technique	Parameter	2-Aminobenzoic Acid	3-Aminobenzoic Acid	4-Aminobenzoic Acid
UV-Vis	λ_{max} (nm) in Methanol/Ethano l	~218, ~335[2]	~226, ~272[2]	~280-288[2]
FTIR (cm^{-1})	N-H stretch (amine)	~3480, ~3370[2]	~3470, ~3370	~3475, ~3365
	C=O stretch (acid)	~1670 - 1680[2]	~1690	~1680
	Aromatic C=C stretch	~1580, ~1560[2]	~1600, ~1580	~1605, ~1525
^1H NMR (ppm in DMSO-d ₆)	-COOH proton	~12.5 (broad)	~12.8 (broad)	~11.95 (broad)
Aromatic protons	6.5 - 7.8 (complex multiplet)	7.0 - 7.5 (complex multiplet)	6.6 (d), 7.6 (d) (para-substituted pattern)	

Chemical Reactivity and Synthesis

The positional isomerism dictates the chemical reactivity of these compounds. The nucleophilicity of the amino group and the electrophilicity of the carboxyl group are modulated by electronic effects.

- **2-Aminobenzoic Acid:** The proximity of the amino and carboxyl groups allows for intramolecular hydrogen bonding and facilitates cyclization reactions. The amino group's nucleophilicity is relatively high.[15]
- **3-Aminobenzoic Acid:** The functional groups influence each other primarily through inductive effects, with less resonance interaction compared to the ortho and para isomers.

- 4-Aminobenzoic Acid: The amino and carboxyl groups are in conjugation, allowing for strong resonance effects. The electron-donating amino group can activate the ring for electrophilic substitution and influence the acidity of the carboxyl group.[3]

A common industrial synthesis for 2-aminobenzoic acid is the Hofmann rearrangement of phthalimide, which is derived from phthalic anhydride.



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Caption: Simplified workflow for the synthesis of 2-aminobenzoic acid.

Applications in Drug Development and Industry

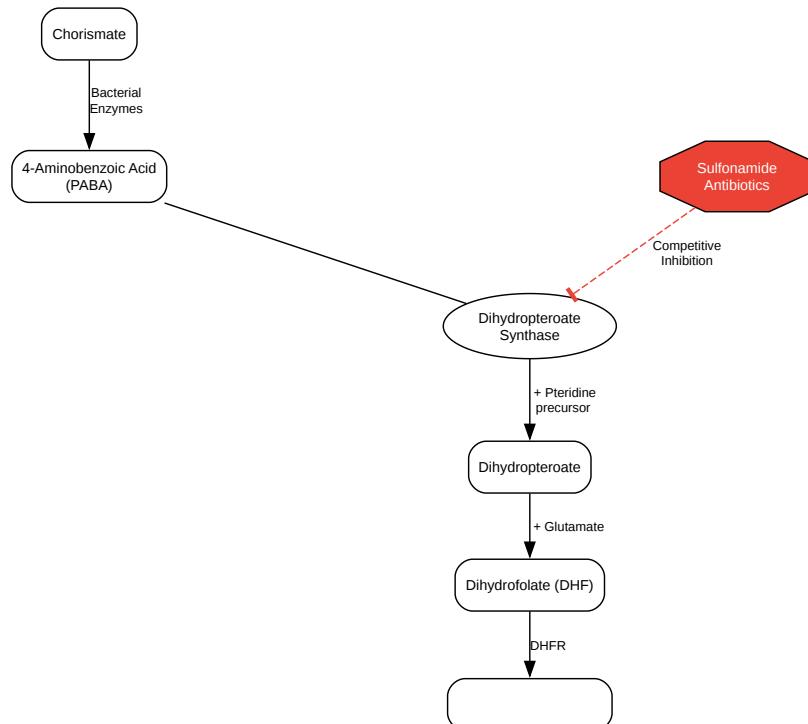
The distinct properties of each isomer lead to specialized applications. PABA, in particular, is a widely used building block in medicinal chemistry.[16][17]

Table 3: Summary of Applications of Aminobenzoic Acid Isomers

Isomer	Key Applications	Examples
2-Aminobenzoic Acid	Pharmaceutical intermediate, dye and pigment production, perfume synthesis.[4][10]	Precursor to furosemide (loop diuretic), fenamic acids (NSAIDs), and methaqualone (sedative).[4]
3-Aminobenzoic Acid	Synthesis of azo dyes, specialty polymers, and certain pharmaceuticals.	Used in the synthesis of various drug candidates and materials.
4-Aminobenzoic Acid	UV filter in sunscreens, bacterial folate synthesis inhibitor (target for sulfa drugs), local anesthetic precursor, nutritional supplement (formerly Vitamin Bx).[3][6][9][18]	Precursor to benzocaine and procaine; structural motif in many drugs.[9][17]

Biological Role and Signaling Pathways

The most well-defined biological role belongs to 4-aminobenzoic acid (PABA), which is an essential intermediate in the folic acid (Vitamin B9) synthesis pathway in bacteria, plants, and fungi.[6][18] Humans cannot synthesize folate from PABA and must obtain it from their diet.[6] This bacterial pathway is the target of sulfonamide antibiotics, which act as competitive inhibitors of the enzyme dihydropteroate synthase, mimicking the PABA substrate.[19]



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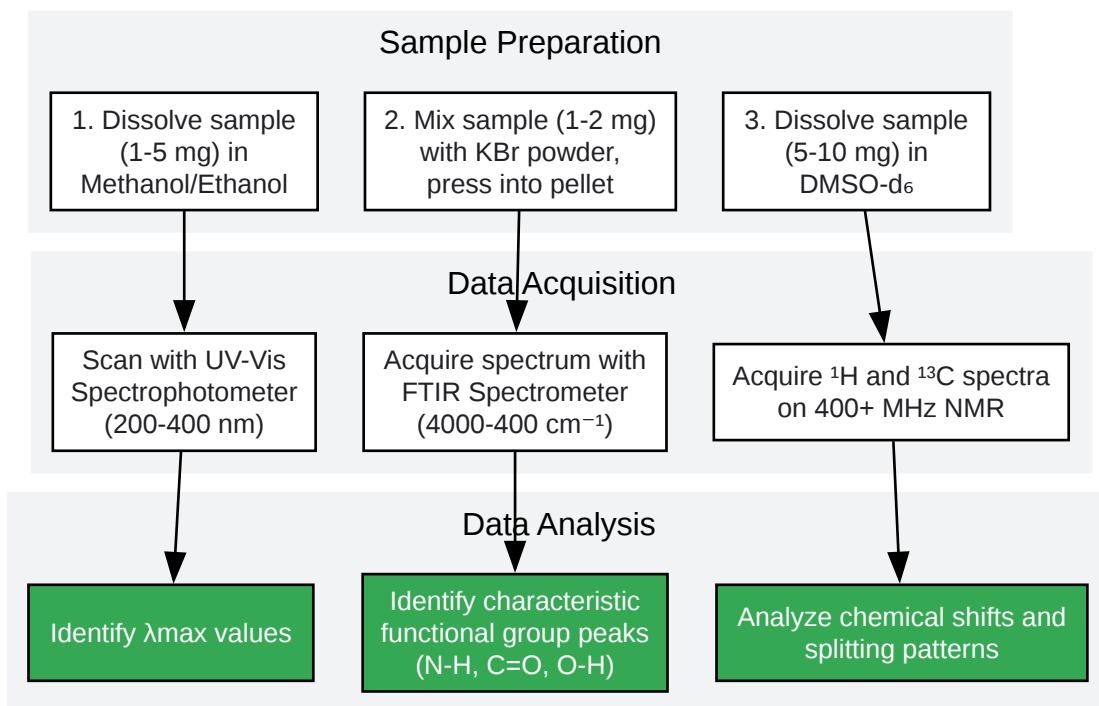
Caption: Role of PABA in the bacterial folate synthesis pathway and inhibition by sulfonamides.

2-Aminobenzoic acid is also biologically significant as a biosynthetic precursor to the amino acid tryptophan in certain organisms.[4]

Experimental Protocols

Protocol 1: General Method for Spectroscopic Characterization

This protocol outlines the standard procedures for obtaining UV-Vis, FTIR, and NMR spectra to differentiate the isomers.[\[2\]](#)



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Caption: General experimental workflow for spectroscopic characterization of isomers.

Protocol 2: General Synthesis of Schiff Base Derivatives

This procedure is a common method for derivatizing aminobenzoic acids for biological screening.[\[3\]\[20\]](#)

- **Dissolution:** Dissolve one of the aminobenzoic acid isomers (1.0 mmol) in 7-10 mL of methanol in a round-bottom flask.
- **Addition of Aldehyde:** To the stirred solution, add the desired aromatic aldehyde (1.1 mmol).
- **Reaction:** Add a catalytic amount of glacial acetic acid (2-3 drops) and reflux the reaction mixture for 3-4 hours.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Precipitation: Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the Schiff base product.
- Isolation: Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.
- Characterization: Confirm the structure of the resulting derivative using FTIR, NMR, and Mass Spectrometry.

Conclusion

While the three isomers of aminobenzoic acid are structurally similar, the positional variation of the amino group leads to significant differences in their physical properties, chemical reactivity, and biological functions. 2-aminobenzoic acid and 4-aminobenzoic acid are widely used as versatile precursors in the pharmaceutical and chemical industries, with PABA having a particularly critical role as a building block for drugs targeting microbial pathways.[\[17\]](#) A thorough understanding of their distinct characteristics, supported by robust analytical and synthetic protocols, is essential for researchers and scientists in the field of drug development and materials science.

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